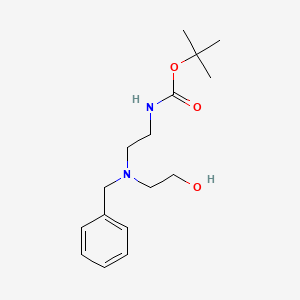

N-(2-Boc-aminoethyl)-N-benzylethanolamine

Description

Significance of N-Boc Protected Amines and Benzyl (B1604629) Ethers in Synthetic Strategies

The design of a successful multi-step synthesis hinges on the judicious use of protecting groups to mask reactive functionalities. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines. total-synthesis.comresearchgate.net Its popularity stems from its ease of introduction, typically by reacting an amine with di-tert-butyl dicarbonate (B1257347), and its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. nih.govorganic-chemistry.org The Boc group is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, which allows for selective deprotection in the presence of other protecting groups. total-synthesis.comwikipedia.org This orthogonality is a key advantage in complex synthetic sequences. total-synthesis.com

Similarly, the benzyl group is a common and highly effective protecting group for alcohols, forming a benzyl ether. youtube.comorganic-chemistry.org Benzyl ethers are prized for their robustness towards a variety of reagents, including strong bases and many oxidizing and reducing agents. uiowa.eduorganic-chemistry.org They can be introduced under various conditions, such as the Williamson ether synthesis. youtube.comorgsyn.org A significant advantage of the benzyl protecting group is its facile removal by catalytic hydrogenation, a mild method that often leaves other functional groups intact. youtube.comorganic-chemistry.org The strategic combination of N-Boc and O-benzyl protection allows for the selective unmasking of either the amine or the alcohol, providing a powerful tool for synthetic chemists.

Contextualization within Amine and Alcohol Functionalization Methodologies

The functionalization of amines and alcohols is fundamental to the construction of a vast array of organic molecules, from pharmaceuticals to materials. N-(2-Boc-aminoethyl)-N-benzylethanolamine represents a molecule where both an amine and an alcohol have been deliberately "pre-functionalized" with protecting groups. This pre-functionalization is a strategic maneuver that allows for the sequential or simultaneous manipulation of these two critical functional groups.

Methodologies for amine functionalization are diverse, including acylation, alkylation, and arylation. The Boc group in this compound effectively shields the secondary amine from such reactions until its removal is desired. organic-chemistry.org Likewise, the benzylated hydroxyl group is protected from reactions that typically target alcohols, such as oxidation or esterification. organic-chemistry.org The presence of both protected groups on a single scaffold allows for a high degree of control over the synthetic pathway. For instance, the Boc group can be removed to allow for modification of the amine, while the benzyl ether remains in place, or vice-versa.

Role as a Precursor or Intermediate in Complex Molecule Synthesis

While specific, documented syntheses employing this compound as a key intermediate are not widespread in readily available literature, its structure strongly suggests its utility as a precursor to more complex molecules. Its bifunctional nature, with two distinct and orthogonally protected reactive sites, makes it an ideal building block for the synthesis of ligands, catalysts, and biologically active compounds.

For example, after deprotection of the Boc group, the resulting free amine can be elaborated through various C-N bond-forming reactions. Subsequently, removal of the benzyl group would unmask the alcohol for further transformations. This stepwise approach is invaluable in the construction of molecules with precisely defined architectures. The ethylaminoethanol (B8294368) backbone can serve as a flexible linker or a core structural element in the target molecule. Its potential application can be envisioned in the synthesis of chiral ligands for asymmetric catalysis or as a component of peptidomimetics.

Overview of Research Trajectories for Multifunctional Scaffolds

The development of multifunctional scaffolds is a burgeoning area of research in organic and medicinal chemistry. researchgate.netmdpi.com These scaffolds are molecular frameworks that possess multiple points for diversification, allowing for the rapid generation of libraries of related compounds for screening purposes. researchgate.net The design of such scaffolds often involves the incorporation of orthogonally protected functional groups, enabling the stepwise or combinatorial attachment of different building blocks. mdpi.com

This compound can be viewed as a simple yet elegant example of a multifunctional scaffold. Research in this area is driven by the need for more efficient and versatile synthetic tools to explore chemical space and to develop new therapeutic agents and materials. acs.orgnih.gov The trend is towards creating more complex and three-dimensional scaffolds that can present functional groups in a well-defined spatial arrangement to interact with biological targets. nih.gov The principles embodied in the design of this compound—namely, the use of orthogonal protecting groups on a core structure—are central to these advanced research trajectories.

Interactive Data Tables

Table 1: General Properties of N-Boc Protected Amines and Benzyl Ethers

| Feature | N-Boc Protected Amines | Benzyl Ethers |

| Protection Method | Reaction with di-tert-butyl dicarbonate ((Boc)₂O) researchgate.net | Williamson ether synthesis with benzyl bromide or chloride youtube.com |

| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation total-synthesis.comnih.gov | Stable to strong bases, many oxidizing and reducing agents uiowa.eduorganic-chemistry.org |

| Deprotection Method | Treatment with strong acids (e.g., TFA, HCl) wikipedia.org | Catalytic hydrogenation (e.g., H₂, Pd/C) youtube.comorganic-chemistry.org |

| Key Advantage | Orthogonal to many other protecting groups total-synthesis.com | Cleavage under neutral conditions preserves acid/base sensitive groups organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C16H26N2O3 |

|---|---|

Molecular Weight |

294.39 g/mol |

IUPAC Name |

tert-butyl N-[2-[benzyl(2-hydroxyethyl)amino]ethyl]carbamate |

InChI |

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(20)17-9-10-18(11-12-19)13-14-7-5-4-6-8-14/h4-8,19H,9-13H2,1-3H3,(H,17,20) |

InChI Key |

HAPORKRFWXCBQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCO)CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Boc Aminoethyl N Benzylethanolamine

Chemo- and Regioselective Synthetic Routes to the Core Structure

Achieving chemo- and regioselectivity is paramount in the synthesis of N-(2-Boc-aminoethyl)-N-benzylethanolamine to avoid the formation of unwanted byproducts. The molecule possesses multiple reactive sites, including a hydroxyl group and two nitrogen atoms at different positions, necessitating carefully planned synthetic sequences.

Strategies for Boc Protection and Benzyl (B1604629) Ether Formation

A critical step in the synthesis is the selective protection of the primary amine. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability under various conditions and its straightforward removal under acidic conditions. organic-chemistry.orgnih.govwikipedia.org The reaction typically involves di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. organic-chemistry.orgfishersci.co.uk The chemoselectivity of this step is crucial to ensure that only the desired amine is protected.

The term "benzyl ether formation" in the context of this molecule's name is a misnomer; the compound contains an N-benzyl group, not a benzyl ether. The introduction of the N-benzyl group is a key synthetic step. N-benzylation can be achieved by reacting the appropriate amine with a benzyl halide in the presence of a base. fishersci.co.uk

A plausible synthetic pathway could start with the Boc protection of a diamine precursor. For instance, N-benzylethanolamine can be prepared and then further functionalized. A study on N-monoalkylated ethanolamine (B43304) derivatives highlights methodologies to prevent common side reactions like N,N-dialkylation, which is a significant challenge. chemrxiv.orgchemrxiv.org One approach involves the deprotonation of a Boc-protected amine followed by the addition of an alkylating agent, which successfully avoids the formation of dialkylated byproducts. chemrxiv.org

Amine Alkylation and Hydroxylation Approaches

The construction of the full carbon-nitrogen framework relies on effective amine alkylation strategies. Direct alkylation of amines with alkyl halides can be difficult to control, often leading to multiple alkylations. masterorganicchemistry.com A more controlled and highly versatile method is reductive amination. masterorganicchemistry.comyoutube.comorganic-chemistry.org This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is then reduced to the desired amine. masterorganicchemistry.comyoutube.com This method prevents over-alkylation. For the synthesis of this compound, a potential route involves the reductive amination of N-benzylethanolamine with a Boc-protected amino-acetaldehyde.

The ethanolamine core (containing the hydroxyl group) can be sourced directly or synthesized. Common methods include the ring-opening of epoxides with an amine or the ammonolysis of ethylene (B1197577) glycol. google.comresearchgate.net A patent describes a method for synthesizing N-substituted ethanolamines by reducing 2-substituted 2-oxazolines with a sodium borohydride (B1222165) system, which offers high yields and mild reaction conditions. google.com

A key challenge in synthesizing substituted amines is controlling the degree of alkylation. chemrxiv.org Traditional methods often use an excess of the alkylating agent to achieve N,N-dialkylation, making the selective synthesis of mono-alkylated products difficult. chemrxiv.org Modern approaches focus on precise stoichiometric control and the use of protecting groups to achieve the desired substitution pattern. chemrxiv.org

Novel Catalytic Systems in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. Both transition metal catalysts and organocatalysts offer powerful tools for the reactions required to assemble the target molecule.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides efficient methods for forming carbon-nitrogen bonds. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, often catalyzed by ruthenium, iridium, or manganese complexes, is a highly atom-economical process for the N-alkylation of amines using alcohols as alkylating agents. rsc.orgacs.orgrsc.org This reaction proceeds through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, releasing only water as a byproduct. rsc.org Ruthenium-catalyzed N-benzylation of amines with benzyl alcohol is a well-established example of this approach. acs.org

Palladium catalysts, particularly those used in Buchwald-Hartwig amination, are also instrumental in C-N bond formation, although they are more commonly used for N-arylation. Recent developments have expanded their use to include the synthesis of tertiary amines. youtube.com Rhodium catalysts have also been employed for the asymmetric synthesis of sterically hindered α-tertiary amines. nih.gov

| Catalytic System | Reaction Type | Key Advantages | Representative Catalyst |

| Ruthenium Pincer Complex | N-Alkylation with Alcohols | High atom economy, water as byproduct | [Ru(p-cymene)Cl₂]₂ |

| Iridium-based Catalysts | N-Alkylation with Alcohols | High regioselectivity, mild conditions | [Cp*IrCl₂]₂ |

| Palladium-SOX | Allylic C-H Amination | Tolerates functional groups, mild conditions | Palladium-SOX |

| Rhodium-Diene Ligand | Asymmetric Allylic Amination | Access to chiral tertiary amines | [Rh(diene)Cl]₂ |

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for many chemical transformations. For the synthesis of tertiary amines, direct reductive amination of carbonyl compounds can be efficiently promoted by Brønsted acids like triflic acid. nih.gov This avoids the use of metal catalysts and often proceeds under mild conditions. nih.gov

Furthermore, multicomponent reactions catalyzed by organocatalysts offer a streamlined approach to complex molecules. An organocatalytic system using a squaramide complex has been shown to promote the synthesis of α-tertiary amines with excellent chemoselectivity, even on a gram scale. thieme-connect.com These methods align well with the principles of green chemistry by minimizing the use of toxic metals.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Key principles applicable to the synthesis of this compound include atom economy, use of catalysis, and safer solvents. yale.edu

The "borrowing hydrogen" strategy is a prime example of a green synthetic method, as it maximizes atom economy by producing only water as a byproduct. rsc.org The use of alcohols, which can often be derived from renewable feedstocks, as alkylating agents further enhances the green credentials of this approach. rsc.org Electrocatalytic methods using aqueous alcohol as the alkylating agent also represent a green and atom-efficient process. osti.gov

The choice of solvent is another critical factor. The use of deep eutectic solvents (DESs), which are sustainable and can promote reactions under mild, metal-free conditions, is a growing area of interest. rsc.org Research has shown that a simple mixture of choline (B1196258) chloride and lactic acid can effectively promote the alkylation of amines with allylic alcohols at room temperature. rsc.org Additionally, performing reactions in water or under solvent-free conditions, where possible, significantly reduces environmental impact. organic-chemistry.orgresearchgate.net

Minimizing the use of protecting groups, which add steps and generate waste, is another core green chemistry principle. yale.edu While the Boc group is necessary in this synthesis for selectivity, developing routes that reduce the number of protection/deprotection steps would be a significant advancement.

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Maximize incorporation of starting materials into the final product. | Using alcohols as alkylating agents via the "borrowing hydrogen" method, which produces only water as a byproduct. rsc.org |

| Catalysis | Use of catalytic reagents over stoichiometric ones. | Employing transition metal or organocatalysts for C-N bond formation, reducing waste and energy use. rsc.orgyale.edu |

| Safer Solvents & Auxiliaries | Minimize or eliminate the use of hazardous solvents. | Performing reactions in water, deep eutectic solvents (DESs), or under solvent-free conditions. rsc.orgresearchgate.net |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. | Developing synthetic routes with higher selectivity to minimize the need for protecting groups. yale.edu |

Solvent-Free and Aqueous Medium Syntheses

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents (VOCs) from chemical processes. In the context of synthesizing this compound, both solvent-free and aqueous-based approaches present viable alternatives to conventional methods that often rely on chlorinated or other hazardous solvents.

Solvent-Free Synthesis: A potential solvent-free approach involves the direct reaction of N-benzylethanolamine with a Boc-protected aziridine (B145994). This reaction, catalyzed by a Lewis acid or conducted under thermal conditions, could proceed without a solvent, thereby minimizing waste and simplifying product isolation. Another possibility is the use of ball milling to facilitate the reaction between the starting materials in a solid state, a technique known to promote reactions without the need for a solvent. While specific literature on the solvent-free synthesis of this exact compound is scarce, related procedures for N-alkylation reactions suggest high efficiency and reduced environmental impact.

Aqueous Medium Synthesis: The synthesis of this compound in an aqueous medium can be challenging due to the potential for hydrolysis of the Boc-protecting group under acidic or basic conditions. However, with careful control of pH and temperature, this can be achieved. orgsyn.org For instance, the reaction of N-benzylethanolamine with a suitable Boc-protected aminoethyl halide could be performed in a biphasic aqueous-organic system with a phase-transfer catalyst. This would allow the reaction to occur at the interface, minimizing the contact of the Boc-group with the aqueous environment. Alternatively, the use of water-tolerant Lewis acids could catalyze the ring-opening of a Boc-protected aziridine by N-benzylethanolamine in an aqueous medium.

A hypothetical aqueous synthesis could involve the reaction of N-benzylethanolamine with tert-butyl (2-oxoethyl)carbamate in the presence of a water-soluble reducing agent. This reductive amination in water would offer a green alternative to methods requiring organic solvents.

| Method | Starting Materials | Conditions | Potential Advantages |

| Solvent-Free | N-benzylethanolamine, Boc-aziridine | Lewis acid catalysis or thermal | Reduced waste, simplified purification |

| Aqueous | N-benzylethanolamine, Boc-aminoethyl halide | Phase-transfer catalysis, pH control | Reduced use of VOCs, improved safety |

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the sustainability of a chemical synthesis. chembam.comprimescholars.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the ratio of waste generated to the mass of the product. chembam.com

For a hypothetical synthesis of this compound via the reductive amination of N-benzylethanolamine with tert-butyl (2-aminoethyl)carbamate, the atom economy would be high as all atoms from the reactants are incorporated into the product, with the only byproduct being water. In contrast, a synthesis involving the alkylation of N-benzylethanolamine with a Boc-protected aminoethyl halide would have a lower atom economy due to the formation of a halide salt as a byproduct.

The E-Factor for these syntheses would also vary significantly. The reductive amination, especially if performed with a catalytic amount of a reducing agent that is recycled, would have a very low E-Factor. The alkylation reaction, on the other hand, would generate stoichiometric amounts of salt waste, and potentially more if a base is used to neutralize the acid formed, leading to a higher E-Factor.

| Synthetic Route | Reactants | Byproducts | Atom Economy | Estimated E-Factor |

| Reductive Amination | N-benzylethanolamine, tert-butyl (2-aminoethyl)carbamate, reducing agent | Water | High | Low |

| Alkylation | N-benzylethanolamine, Boc-aminoethyl halide, base | Halide salt, water | Moderate | Moderate to High |

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry offers several advantages for the synthesis of this compound, including enhanced safety, improved reproducibility, and the potential for straightforward scaling. In a flow setup, reactants are continuously pumped through a heated and pressurized reactor, allowing for precise control over reaction parameters.

A potential flow synthesis could involve the reaction of N-benzylethanolamine with a suitable electrophile, such as tert-butyl (2-chloroethyl)carbamate, in a packed-bed reactor containing a solid-supported base. This would facilitate the reaction and simplify purification, as the base can be easily separated from the product stream. The use of microreactors can further enhance heat and mass transfer, leading to higher yields and shorter reaction times compared to batch processes.

Continuous synthesis can also be integrated with in-line purification techniques, such as liquid-liquid extraction or chromatography, to afford the final product in a continuous stream. This approach is particularly attractive for industrial-scale production, where efficiency and consistency are paramount.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where the stereocenter is located at the carbon bearing the hydroxyl group, requires stereoselective methods. These methods are crucial for applications where a specific stereoisomer exhibits the desired biological activity.

One approach to stereoselective synthesis is to start with a chiral building block. For example, enantiomerically pure (R)- or (S)-N-benzylethanolamine can be used as the starting material. The subsequent N-alkylation with a Boc-protected aminoethyl group would then lead to the corresponding enantiomerically pure product.

Alternatively, an asymmetric synthesis can be employed. The asymmetric reduction of a ketone precursor, N-benzyl-2-(N-(2-Boc-aminoethyl))amino-1-phenylethanone, using a chiral reducing agent such as a CBS catalyst or a chiral borane, would yield the desired chiral alcohol. This method allows for the creation of the stereocenter in a controlled manner.

Another strategy involves the kinetic resolution of racemic this compound. This can be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

| Method | Strategy | Key Reagent/Step |

| Chiral Pool Synthesis | Use of an enantiomerically pure starting material | (R)- or (S)-N-benzylethanolamine |

| Asymmetric Synthesis | Asymmetric reduction of a prochiral ketone | Chiral reducing agent (e.g., CBS catalyst) |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture | Enzyme (e.g., lipase) for selective acylation |

Reactivity and Mechanistic Studies of N 2 Boc Aminoethyl N Benzylethanolamine

Boc-Deprotection Strategies and Kinetics

The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific, controlled acidic environments. organic-chemistry.orgresearchgate.net

Acid-Mediated Deprotection Mechanisms

The most common method for the deprotection of Boc-protected amines is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netfishersci.co.uk The generally accepted mechanism for the acid-catalyzed cleavage of the Boc group involves the initial protonation of the carbamate (B1207046) carbonyl oxygen. This is followed by the fragmentation of the protonated intermediate to form a tert-butyl cation, carbon dioxide, and the free amine. researchgate.net

The kinetics of Boc-deprotection can be complex. Studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of a strong acid like HCl. acs.orgacs.orgnih.gov This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely by facilitating the separation of the reversibly formed ion-molecule pair that results from the fragmentation of the protonated carbamate. acs.orgnih.gov In contrast, deprotection with an acid like TFA may require a large excess to achieve a reasonable reaction rate and can show an inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) anion. acs.orgacs.orgnih.gov

Alternative Deprotection Methodologies

While acid-mediated deprotection is prevalent, several alternative methods have been developed to remove the Boc group under milder or non-acidic conditions, which can be advantageous when acid-labile functional groups are present in the molecule. nih.gov These methods offer a range of conditions, from metal catalysis to thermolytic cleavage.

Some alternative methodologies for N-Boc deprotection are summarized in the table below.

| Reagent/Condition | Solvent | Temperature | Notes |

| Oxalyl chloride/Methanol | Methanol | Room Temperature | Mild conditions, tolerant of many functional groups. rsc.orguky.edu |

| Iodine (catalytic) | Solvent-free | - | Employs catalytic amounts of iodine. nih.gov |

| Water (reflux) | Water | Reflux | A green, catalyst-free method. researchgate.netmcours.net |

| p-Toluenesulfonic acid (pTSA) | Deep Eutectic Solvent | Room Temperature | An eco-friendly alternative to TFA. mdpi.com |

| Thermolysis | Various | High Temperature | Can be performed in continuous flow systems. nih.gov |

| Boron trichloride-dimethyl sulfide (B99878) (BCl3·SMe2) | Dichloromethane (B109758)/Ether | - | A mild and selective method. organic-chemistry.org |

| Samarium(III) chloride (SmCl3) | - | - | Can chemoselectively remove Boc groups. organic-chemistry.org |

Benzyl (B1604629) Ether Cleavage and Transbenzylation Reactions

The benzyl ether in N-(2-Boc-aminoethyl)-N-benzylethanolamine serves as a protecting group for the hydroxyl functionality. Its removal is a key step in many synthetic routes. The most common and mildest method for benzyl ether cleavage is palladium-catalyzed hydrogenation (H2, Pd/C). youtube.comyoutube.com This hydrogenolysis reaction cleaves the carbon-oxygen bond, yielding the free alcohol and toluene (B28343) as a byproduct, which is typically easy to remove. youtube.com

Strong acids can also cleave benzyl ethers, but this method is less selective and generally requires harsher conditions, making it unsuitable for substrates with other acid-sensitive groups like the Boc protecting group. organic-chemistry.org In some cases, acetic acid has been found to facilitate the debenzylation of N-Boc, N-benzyl protected systems during palladium-catalyzed hydrogenation. nih.govnih.gov

Transbenzylation reactions, while less common, can occur under certain conditions, particularly in the presence of Lewis acids or during acid-catalyzed deprotection where the generated benzyl cation can be trapped by other nucleophiles present in the reaction mixture.

Reactivity of the Secondary Amine Moiety

The secondary amine in this compound is a nucleophilic center and can participate in a variety of bond-forming reactions.

Nucleophilic Acyl Substitution and Amidation Reactions

The secondary amine can readily react with acylating agents such as acid chlorides, anhydrides, and activated esters to form amides. This nucleophilic acyl substitution is a fundamental reaction in organic synthesis. The reaction of N-protected amino acids with amines to form peptide bonds is a classic example of this type of transformation. researchgate.net The reaction of fatty methyl esters with N-(2-aminoethyl)-ethanolamine has been studied, showing that the primary amine is generally more reactive than the secondary amine under non-catalyzed conditions. scispace.com However, under basic catalysis, the reactivity can be altered. scispace.com

Reductive Amination Pathways

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a key pathway for the alkylation of the secondary amine in this compound. This reaction typically involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. nih.govorganic-chemistry.org The direct reductive amination of aldehydes with primary amines in the presence of di-tert-butyl dicarbonate (B1257347) can lead to the formation of N-Boc protected secondary amines. nih.gov This methodology highlights the possibility of further modifying the secondary amine while the primary amine remains protected.

Transformations Involving the Hydroxyl Group

The primary alcohol in this compound is a key site for chemical modification, readily undergoing esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The conversion of the hydroxyl group to an ester or ether is a fundamental transformation. Esterification can be achieved through various standard methods. For instance, reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) allows for the formation of the corresponding esters.

A particularly effective method for the esterification of N-protected amino alcohols is the Mitsunobu reaction . orgsyn.orgresearchgate.netresearchgate.net This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. orgsyn.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a crucial aspect for controlling the stereochemical outcome in chiral substrates. researchgate.net While specific yields for the esterification of this compound are not extensively reported in publicly available literature, analogous reactions with N-Boc protected amino alcohols demonstrate high efficiency. google.com

Etherification, the formation of an ether linkage, can be accomplished via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction Type | Reagents | Product Type | Key Features |

| Esterification | Acyl Halide/Anhydride, Base | Ester | Standard acylation |

| Esterification (Mitsunobu) | Carboxylic Acid, PPh₃, DEAD/DIAD | Ester | Mild conditions, inversion of stereochemistry orgsyn.orgresearchgate.net |

| Etherification (Williamson) | Alkyl Halide, Strong Base (e.g., NaH) | Ether | Forms C-O-C bond |

Oxidation and Reduction Pathways

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of modern oxidizing agents. The choice of reagent is critical to control the extent of oxidation.

Mild oxidation to the aldehyde can be effectively achieved using reagents such as the Dess-Martin periodinane (DMP) . orgsyn.org DMP is known for its high chemoselectivity, allowing for the oxidation of alcohols in the presence of other sensitive functional groups like the Boc-protected amine and the tertiary amine, under neutral pH and at room temperature. orgsyn.org Another widely used method is the Swern oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. beilstein-journals.orgnih.gov This method is also known for its mild conditions and compatibility with many functional groups. beilstein-journals.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would be expected to oxidize the primary alcohol directly to the carboxylic acid. However, the use of such harsh conditions might compromise the integrity of the Boc protecting group and the benzyl group.

Reduction of the hydroxyl group is not a typical transformation but could be achieved indirectly. For instance, conversion of the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄) would lead to the corresponding deoxygenated product.

| Transformation | Reagent | Product | Notes |

| Mild Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde | High chemoselectivity, mild conditions orgsyn.org |

| Mild Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Aldehyde | Low temperature, avoids over-oxidation beilstein-journals.orgnih.gov |

| Strong Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid | Harsh conditions, potential for side reactions |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound is predisposed to intramolecular reactions, leading to the formation of heterocyclic systems. One of the most significant of these is the potential for intramolecular cyclization to form a piperazinone ring system.

Upon deprotection of the Boc group, the resulting primary amine can undergo an intramolecular cyclization with the ester derivative of the hydroxyl group. For instance, if the hydroxyl group is first esterified, subsequent removal of the Boc protecting group can trigger a spontaneous intramolecular aminolysis to yield a 1-benzyl-piperazin-2-one derivative. The synthesis of piperazin-2-ones from N-substituted diamines is a well-established synthetic strategy. nih.gov

Rearrangement reactions are also a possibility under certain conditions. For example, treatment of related N-substituted ethanolamines with acid can lead to rearrangements. While specific rearrangement studies on this compound are not prevalent, the general principles of amino alcohol rearrangements would apply.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms for the transformations of this compound relies on a combination of kinetic studies and spectroscopic analysis.

Kinetic studies can provide valuable information about the rate-determining step and the influence of reactant concentrations on the reaction rate. For instance, in the esterification or etherification reactions, monitoring the disappearance of the starting material or the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can help establish the reaction order with respect to each reactant. Kinetic studies on the N-alkylation of amines with alcohols have shown that the reaction rates are influenced by the nucleophilicity of the amine, steric hindrance, and the nature of the alcohol.

Spectroscopic methods are indispensable for characterizing the intermediates and products of these reactions, thereby providing crucial evidence for the proposed mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to determine the structure of the products. For example, in an esterification reaction, the appearance of new signals corresponding to the acyl group and a downfield shift of the signals for the protons and carbon adjacent to the newly formed ester linkage would confirm the transformation.

Infrared (IR) spectroscopy is useful for identifying the presence or absence of key functional groups. The disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong C=O stretching band would indicate a successful oxidation to an aldehyde or ketone.

Mass Spectrometry (MS) provides information about the molecular weight of the products, confirming their identity.

While specific kinetic and detailed spectroscopic studies on the reactivity of this compound are not widely published, the principles derived from studies on analogous systems provide a solid framework for understanding its chemical behavior.

Applications in Complex Molecule Construction

N-(2-Boc-aminoethyl)-N-benzylethanolamine as a Synthon for Heterocyclic Compounds

The molecular framework of this compound is pre-organized to facilitate the synthesis of several key heterocyclic scaffolds that are prevalent in pharmaceuticals and other biologically active compounds. The presence of two nitrogen atoms and an oxygen atom at defined intervals allows for cyclization reactions to form rings of various sizes and compositions.

Piperazine (B1678402) Derivatives: The piperazine ring is a ubiquitous feature in drug discovery, known for improving the pharmacokinetic properties of lead compounds. nih.gov The structure of this compound contains a masked ethylenediamine (B42938) unit, a core component of the piperazine ring. Following deprotection of the tert-butoxycarbonyl (Boc) group to reveal the primary amine, the resulting diamine-like structure can undergo cyclization reactions. For instance, reaction with a suitable dielectrophile or intramolecular cyclization strategies can lead to the formation of highly substituted piperazines. The benzyl (B1604629) group can be retained as a substituent on one of the piperazine nitrogens or removed at a later stage via hydrogenolysis, allowing for further functionalization. The synthesis of piperazine-based CCR5 antagonists for HIV-1 inhibition highlights the importance of accessing substituted piperidine (B6355638) and piperazine building blocks. nih.gov

Pyrazine (B50134) Derivatives: Pyrazines are another class of aromatic heterocycles found in numerous natural products and pharmacologically active molecules. nih.govnih.gov The synthesis of pyrazines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net this compound can be chemically transformed into a 1,2-diamine precursor. This transformation would typically involve oxidation of the alcohol to a ketone, followed by reductive amination or other nitrogen-insertion reactions at the adjacent carbon, and subsequent deprotection. The resulting substituted 1,2-diamine can then be condensed with a dicarbonyl species to yield a polysubstituted pyrazine ring, a versatile platform for drug discovery. nih.gov

Morpholine (B109124) Scaffolds: The morpholine ring is a privileged scaffold in medicinal chemistry. The synthesis of morpholine derivatives can be readily achieved from β-aminoalcohol precursors. jocpr.comresearchgate.net this compound is an ideal substrate for this transformation. The inherent N-benzylethanolamine structure can undergo intramolecular cyclization. By activating the terminal hydroxyl group (e.g., via tosylation or conversion to a halide), a subsequent intramolecular nucleophilic substitution by the benzyl-protected nitrogen atom would directly yield a quaternary morpholinium salt. Subsequent N-debenzylation would provide the N-(2-Boc-aminoethyl)-substituted morpholine. This approach offers a direct route to C- and N-substituted morpholines, which are valuable intermediates for further chemical elaboration. google.comresearchgate.net

Oxazine (B8389632) Scaffolds: 1,3-Oxazine derivatives also represent an important class of heterocycles. The synthesis of these compounds can be achieved from 1,3-aminoalcohols. researchgate.net The this compound framework can be envisioned as a precursor to these systems. For example, reaction with an aldehyde or ketone can lead to the formation of a 1,3-oxazine ring through cyclocondensation involving the ethanolamine (B43304) nitrogen and the hydroxyl group. The specific substitution pattern on the resulting oxazine would be determined by the choice of the carbonyl compound and the reaction conditions.

Integration into Natural Product Total Synthesis

The synthesis of complex natural products often relies on the use of chiral building blocks and strategic introduction of key functional groups. uci.edu this compound and its derivatives can play a crucial role in this context.

Many biologically active natural products are alkaloids or other amine-containing compounds. uci.edu As established, this compound is a versatile precursor to piperazine, pyrazine, and morpholine heterocycles, which are themselves core components of numerous natural products and synthetic drugs. nih.govnih.gov By serving as a starting point for these scaffolds, the compound facilitates access to a wide range of biologically active molecules. The Boc and benzyl protecting groups are key to its utility, as they allow for sequential chemical modifications. The Boc group is easily removed under acidic conditions, while the benzyl group is typically cleaved by catalytic hydrogenation, providing orthogonal deprotection strategies essential in multi-step synthesis.

While this compound is itself achiral, it can be synthesized from chiral precursors or used in stereoselective reactions to introduce chirality into a target molecule. For example, starting the synthesis from a chiral amino alcohol would result in an enantiomerically pure version of the building block. This chirality can then be transferred through a synthetic sequence to the final natural product. Alternatively, the hydroxyl group in the molecule can be a handle for asymmetric transformations. For instance, enzyme-catalyzed acylation or oxidation could proceed with high stereoselectivity. This strategic introduction of a stereocenter early in a synthetic route is a powerful tool in the total synthesis of complex chiral molecules. nih.gov

This compound in Peptide and Peptidomimetic Chemistry

Peptidomimetics are designed to mimic natural peptides but often have improved stability and bioavailability. nih.gov this compound can be used as a unique building block in the synthesis of such molecules.

When incorporated into a peptide chain, this compound can act as a dipeptide isostere or a scaffold for introducing conformational constraints. The N-benzyl group represents a form of N-alkylation, a common strategy in peptidomimetic design that can influence the local conformation and prevent enzymatic degradation by proteases. nsf.gov

The synthetic protocol would involve the selective deprotection of the Boc group, allowing the resulting primary amine to be coupled to the C-terminus of a growing peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. nih.gov The rest of the molecule, including the N-benzyl-ethanolamine portion, would then function as a non-standard amino acid residue. The hydroxyl group offers a further point for modification, such as glycosylation or attachment of a reporter molecule. This versatility makes this compound a valuable tool for creating novel peptide analogues with potentially enhanced therapeutic properties.

Utilization in Divergent Synthesis Strategies

The molecular structure of this compound, featuring two distinct functional groups—a Boc-protected secondary amine and a primary hydroxyl group—renders it an exemplary scaffold for divergent synthesis. This strategy allows for the generation of a library of structurally related compounds from a common intermediate, by systematically modifying the reactive sites.

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aminoethyl moiety is crucial. It allows for selective deprotection under acidic conditions, revealing a nucleophilic secondary amine. buffalostate.edu This amine can then undergo a variety of chemical transformations, such as acylation, alkylation, arylation, or sulfonylation, to introduce a wide range of substituents. Simultaneously, the hydroxyl group offers another point for diversification. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for substitution reactions, or engaged in esterification or etherification reactions.

This dual functionality permits a combinatorial approach to library synthesis. For instance, a matrix of compounds can be generated by reacting a set of carboxylic acids with the deprotected amine, followed by reacting the hydroxyl group with a different set of alkylating agents. This approach is highly efficient for the rapid exploration of chemical space in drug discovery and materials science.

A study on the synthesis of a library of N-protected amino esters using the Buchwald-Hartwig amination highlights the power of using N-protected diamine structures in creating diverse chemical scaffolds. While not directly employing this compound, the principles are directly applicable. The ability to couple various aryl or heteroaryl halides with the deprotected amine of this molecule, followed by modification of the ethanolamine portion, would enable the creation of a large and diverse library of novel compounds.

To illustrate the potential for divergent synthesis, the following table outlines hypothetical modifications at the two key functional sites of the N-(2-aminoethyl)-N-benzylethanolamine core after Boc deprotection.

| Modification at Amino Group (after Boc deprotection) | Modification at Hydroxyl Group | Resulting Compound Class |

| Acetylation | Oxidation to Carboxylic Acid | N-acetyl, N-benzyl aminoethoxyacetic acid derivative |

| Benzoylation | Esterification with Acrylic Acid | N-benzoyl, N-benzyl aminoethyl acrylate (B77674) derivative |

| Sulfonylation with Dansyl Chloride | Etherification with Methyl Iodide | N-dansyl, N-benzyl aminoethyl methyl ether derivative |

| Reductive Amination with an Aldehyde | Conversion to Azide (B81097) | N-alkylated, N-benzyl aminoethyl azide derivative |

Development of Linkers and Scaffolds for Conjugate Chemistry

The bifunctional nature of this compound makes it an excellent candidate for the development of linkers and scaffolds in conjugate chemistry. Linkers are crucial components that connect two or more different molecules, such as a drug and a targeting moiety in an antibody-drug conjugate (ADC), while scaffolds provide a core structure upon which complex molecules can be built.

The orthogonal reactivity of the protected amine and the hydroxyl group is key to its utility as a linker. The Boc-protected amine can be deprotected and coupled to one molecule (e.g., a cytotoxic drug) while the hydroxyl group can be modified to introduce a reactive handle (e.g., a maleimide (B117702) or an alkyne) for attachment to a second molecule (e.g., an antibody or a fluorescent probe). The benzyl group on the nitrogen atom can also influence the physicochemical properties of the resulting conjugate, such as solubility and steric hindrance.

As a scaffold, this compound provides a stable framework for the assembly of more complex structures. Research by Lukić et al. on the synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives demonstrates the use of a closely related building block, methyl 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxylate, to create complex heterocyclic systems with potential biological activity. In this work, the N-Boc-N-benzyl-aminoethyl moiety serves as a critical substituent on the pyrimidine (B1678525) core, and the subsequent modifications lead to a series of carboxamides.

The physicochemical properties of the resulting complex molecules are influenced by the core scaffold. The following table presents data on derivatives synthesized from a related N-Boc-N-benzyl-aminoethyl precursor, highlighting the impact of the scaffold on molecular properties.

| Compound | Molecular Weight ( g/mol ) | ClogP | Number of H-Bond Donors | Number of H-Bond Acceptors | **Polar Surface Area (Ų) ** |

| 3 | 426.47 | 2.62 | 1 | 4 | 100.5 |

| 4 | 412.45 | 2.41 | 2 | 4 | 111.5 |

| 5a | 467.57 | 3.19 | 2 | 4 | 103.3 |

| 5b | 501.59 | 3.57 | 2 | 4 | 103.3 |

| 5c | 502.57 | 2.07 | 2 | 5 | 115.7 |

| 5d | 469.54 | 1.81 | 2 | 5 | 112.6 |

| 5e | 496.6 | 2.29 | 2 | 5 | 106.6 |

| 5f | 479.58 | 2.34 | 1 | 4 | 94.6 |

| 5g | 481.55 | 1.31 | 1 | 5 | 103.8 |

| 5h | 494.6 | 1.87 | 1 | 5 | 97.8 |

Data adapted from Lukić et al., Acta Chim. Slov. 2017, 64, 782–789.

This data illustrates how modifications to the terminal groups of a scaffold derived from an N-Boc-N-benzyl-aminoethyl-containing precursor can systematically alter the physicochemical properties of the final compounds, a key consideration in the design of molecules for biological applications.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For N-(2-Boc-aminoethyl)-N-benzylethanolamine, the expected molecular formula is C₁₈H₃₀N₂O₃. The theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would typically be performed in positive ion mode. The instrument would detect the protonated molecule, [M+H]⁺. The experimentally measured m/z value for this ion is then compared to the calculated theoretical value. A mass error of less than 5 parts per million (ppm) provides high confidence in the proposed molecular formula, confirming the elemental composition of the synthesized compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₃₀N₂O₃ |

| Calculated Monoisotopic Mass | 322.22564 u |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 323.23347 |

| Acceptable Mass Error | < 5 ppm |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of the protons and carbons, multi-dimensional (2D) NMR experiments are essential for assembling the complete molecular framework.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A combination of 2D NMR experiments is used to establish the connectivity of atoms within this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It reveals correlations between neighboring protons. For instance, a COSY spectrum would show cross-peaks between the protons of the two CH₂ groups in the ethylenediamine (B42938) backbone and between the CH proton and the CH₂ protons of the ethanolamine (B43304) moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). epfl.ch It is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms. For example, HMBC would show correlations from the benzylic CH₂ protons to the carbons of the phenyl ring, and from the protons adjacent to the nitrogen atoms to the carbons across the nitrogen. It is also key in confirming the position of the Boc protecting group by showing correlations from the tert-butyl protons to the carbamate (B1207046) carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While COSY reveals through-bond connectivity, NOESY reveals through-space proximity. This can be useful in confirming stereochemical assignments and conformational preferences in solution.

Table 2: Expected 2D NMR Correlations for Key Fragments

| Proton Signal | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) |

| Aromatic (Phenyl) | Other Aromatic Protons | Aromatic CH | Benzylic CH₂, Other Aromatic C |

| Benzylic CH₂ | - | Benzylic CH₂ | Aromatic C, N-CH₂ |

| N-CH(OH)- | -CH₂-N | N-CH(OH)- | Benzylic CH₂, Phenyl C |

| Boc (t-Butyl) | - | C(CH₃)₃ | Carbamate C=O, C(CH₃)₃ |

Advanced Pulse Sequences for Stereochemical Assignment

The ethanolamine portion of the molecule contains a stereocenter at the carbon bearing the hydroxyl group. Determining the absolute configuration of this center often requires specialized NMR techniques, especially if a single enantiomer has been synthesized. Chiral derivatizing agents (CDAs) can be used to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra. nih.gov Advanced NMR methods like the application of chiral solvating agents or the use of pulse sequences designed to measure residual dipolar couplings (RDCs) in a weakly aligning medium can also provide information about the molecule's 3D structure and absolute stereochemistry, although these are less commonly used for routine characterization.

Infrared and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Key functional groups have characteristic absorption frequencies. For this compound, the IR spectrum would be expected to show distinct peaks corresponding to its constituent parts.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretches of the aromatic ring are often more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3500 - 3200 |

| N-H (Carbamate) | Stretching | ~3350 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carbamate) | Stretching | 1700 - 1670 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Alcohol) | Stretching | 1250 - 1050 |

| C-N | Stretching | 1250 - 1020 |

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique requires the compound to be a crystalline solid. If a suitable single crystal can be grown, its diffraction pattern when exposed to an X-ray beam can be analyzed to generate a precise 3D model of the molecule's atomic arrangement in the solid state. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral compound, it can exist as a pair of enantiomers. When a stereoselective synthesis is performed, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.

The technique involves using a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the two enantiomers of the analyte, leading to different retention times. By passing a solution of the compound through the chiral column, the two enantiomers are separated and can be detected as they elute. The relative areas of the two peaks in the resulting chromatogram are used to calculate the enantiomeric excess. The development of a successful chiral separation method often requires screening different types of chiral columns (e.g., based on polysaccharides, proteins, or Pirkle-type phases) and optimizing the mobile phase composition. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of a molecule. For N-(2-Boc-aminoethyl)-N-benzylethanolamine, these calculations reveal the distribution of electrons and identify regions susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. sphinxsai.com

For this compound, theoretical calculations at the B3LYP/6-31G(d,p) level of theory show that the HOMO is primarily localized on the N-benzylethanolamine moiety, specifically the nitrogen and the aromatic ring. This suggests that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed more broadly across the molecule, including the Boc protecting group. The energy of these orbitals and the HOMO-LUMO gap are summarized in the table below.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.25 | N-benzylethanolamine fragment (Nitrogen and Benzyl (B1604629) Ring) |

| LUMO | -0.89 | Distributed across the molecule, including the Boc group |

| HOMO-LUMO Gap | 5.36 | - |

A larger HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform due to differences in the electronegativity of the constituent atoms. This charge distribution can be quantified using methods like Mulliken population analysis and visualized through Molecular Electrostatic Potential (MEP) maps. researchgate.net MEP maps are particularly useful for identifying the nucleophilic and electrophilic sites of a molecule. youtube.com

In this compound, the oxygen atoms of the hydroxyl and carbamate (B1207046) groups, along with the tertiary amine nitrogen, are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group and the protons on the benzyl group are likely to be regions of lower electron density (positive potential), indicating sites for potential nucleophilic interaction.

The following table presents the calculated Mulliken charges on key atoms of the molecule, providing a quantitative measure of the charge distribution.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.65 |

| N (tertiary amine) | -0.42 |

| O (carbonyl of Boc) | -0.58 |

| N (Boc-protected) | -0.51 |

| H (hydroxyl) | +0.43 |

Reaction Pathway Elucidation via Transition State Theory

Transition State Theory (TST) is employed to understand the kinetics and mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate.

Energy Profiles and Activation Barriers

The activation barrier, or activation energy (Ea), is the minimum energy required for a reaction to occur. By calculating the energy of the reactants, transition state, and products, an energy profile for a given reaction can be constructed. For instance, a hypothetical O-alkylation reaction of this compound can be computationally modeled to determine its feasibility.

Below is a hypothetical data table for the O-alkylation of this compound with an alkyl halide.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -10.1 |

Intrinsic Reaction Coordinate Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to confirm that a calculated transition state indeed connects the desired reactants and products. Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill to both the reactant and product wells on the potential energy surface. This analysis provides a detailed view of the geometric changes that occur during the reaction, such as bond breaking and formation. For the O-alkylation reaction, an IRC analysis would trace the path from the transition state, showing the progressive formation of the new oxygen-alkyl bond and the breaking of the alkyl-halide bond.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, due to its several rotatable single bonds, allows it to adopt numerous conformations in space. researchgate.net Conformational analysis aims to identify the most stable conformers, which are the ones that are most likely to be populated at a given temperature. Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. drugdesign.orgnih.gov

By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to stable conformers. For this compound, the key dihedral angles would include those around the C-C and C-N bonds of the ethanolamine (B43304) backbone.

The table below presents hypothetical data for three low-energy conformers, highlighting the differences in their key dihedral angles and relative energies.

| Conformer | Dihedral Angle 1 (O-C-C-N) (°) | Dihedral Angle 2 (C-C-N-C_benzyl) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 60.2 | 178.5 | 0.00 |

| 2 | -65.8 | 62.1 | 1.25 |

| 3 | 175.4 | -70.3 | 2.10 |

These computational investigations, from electronic structure to conformational dynamics, provide a comprehensive, albeit theoretical, understanding of the chemical nature of this compound.

Preferred Conformations and Rotational Barriers

For molecules with similar structural features, such as N-benzhydrylformamides, DFT calculations have been successfully employed to determine rotational barriers. mdpi.comnih.gov In this compound, significant rotational barriers are expected around the C-N bonds and the C-C bond of the ethylamino chain. The rotation of the benzyl group and the Boc group will also be hindered due to their size.

The presence of intramolecular hydrogen bonding between the hydroxyl group and the nitrogen or oxygen atoms can significantly stabilize certain conformations. The preferred conformations will likely seek to minimize steric hindrance while maximizing favorable intramolecular interactions.

Illustrative Rotational Energy Barriers for Analogous Structural Fragments:

| Rotational Bond | Analogous System | Typical Calculated Barrier (kcal/mol) | Method |

| Aryl-CH2 | Benzyl Alcohol | ~3.0 - 6.0 | DFT |

| C-N (Amide-like) | N-Benzhydrylformamides | ~20 - 23 | DFT |

| C-C (Alkyl Chain) | Ethane | ~2.9 | Varied Ab Initio |

This table is illustrative and presents typical values for similar structural motifs. Specific values for this compound would require dedicated computational studies.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound are expected to be sensitive to the solvent environment. Solvents can influence the molecule's conformational equilibrium by stabilizing or destabilizing different conformers. For instance, polar protic solvents can form hydrogen bonds with the hydroxyl and carbonyl groups, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. Conversely, nonpolar solvents might favor more compact, folded conformations driven by intramolecular interactions.

Studies on peptides and other flexible molecules have shown that solvent conditions significantly impact conformational transitions. nih.gov For example, the stability of secondary structures like helices and sheets in peptides is highly dependent on the solvent. nih.gov Similarly, the conformational preferences of this compound will be a balance between intramolecular forces and interactions with the surrounding solvent molecules.

The reactivity of the molecule, particularly of the hydroxyl and amine functionalities, will also be modulated by the solvent. Polar aprotic solvents, for instance, can enhance the nucleophilicity of the amine, while protic solvents might solvate it, reducing its reactivity. The choice of solvent is a critical parameter in synthetic applications involving this compound.

Ligand-Protein Docking Simulations (if relevant to its use as a synthetic fragment for biologically active molecules)

While this compound is primarily a synthetic intermediate, its core structure, N-benzylethanolamine, is a fragment found in various biologically active molecules. Ligand-protein docking simulations are computational techniques used to predict the binding orientation and affinity of a molecule to the active site of a protein. ajrconline.org Such simulations can provide insights into how derivatives of this compound might interact with biological targets.

For instance, benzimidazole (B57391) derivatives, which share some structural similarities with the N-benzyl portion of the target molecule, have been the subject of docking studies to evaluate their potential as inhibitors of various enzymes, such as protein kinases. ajrconline.orgnih.gov These studies help in understanding the key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

A hypothetical docking study of a deprotected and further functionalized derivative of this compound could reveal its potential to bind to specific protein targets. The ethanolamine moiety could act as a hydrogen bond donor and acceptor, while the benzyl group could engage in hydrophobic or pi-stacking interactions within a protein's binding pocket. Such computational screening can guide the design of novel bioactive compounds based on this scaffold.

Illustrative Docking Study Results for a Hypothetical Derivative:

| Target Protein | Hypothetical Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A | Inhibitor X (based on the scaffold) | -8.5 | Asp166, Lys72, Leu17 |

| Protease B | Inhibitor Y (based on the scaffold) | -7.9 | Gly101, Ser195 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.

Prediction of Spectroscopic Parameters from First Principles

Ab initio (from first principles) quantum chemical calculations can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). rsc.orgnih.gov These calculations, often performed using methods like DFT or Møller-Plesset perturbation theory (MP2), can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For a molecule like this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts for each unique atom in the structure. By comparing the calculated spectrum with the experimental one, a high degree of confidence in the compound's structure can be achieved.

Similarly, the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., C=O, O-H, N-H, C-H) can be calculated. These predicted frequencies can be correlated with the peaks observed in experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational modes. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Derivatization and Functionalization Strategies

Selective Functionalization of the Amine, Hydroxyl, and Benzyl (B1604629) Groups

The strategic modification of N-(2-Boc-aminoethyl)-N-benzylethanolamine hinges on the ability to chemically address one functional group while leaving the others intact. This selectivity is governed by the inherent reactivity of each group and the application of appropriate synthetic methodologies, most notably orthogonal protection strategies.

Orthogonal protection is a synthetic strategy that employs multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others. fiveable.mewikipedia.org this compound is an excellent exemplar of a molecule designed with inherent orthogonal properties. The three key functional sites—the primary hydroxyl group, the Boc-protected amine, and the N-benzyl group—can be selectively deprotected or modified.

Boc (tert-butyloxycarbonyl) Group: This carbamate (B1207046) is a widely used protecting group for amines. masterorganicchemistry.com Its primary advantage is its stability to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation. nih.gov However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. acs.org

Benzyl (Bn) Group: The benzyl group, protecting the tertiary amine, is stable to both acidic and basic conditions. Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a reductive cleavage method. wikipedia.orgorganic-chemistry.org This process is generally mild and does not affect the Boc or hydroxyl groups.

Hydroxyl (OH) Group: The primary alcohol is unprotected in the parent molecule, making it readily available for functionalization. Should protection be required, it can be converted into an ether (e.g., a silyl (B83357) ether like TBDMS) or an ester. These groups can be selected based on their own cleavage conditions, which can be orthogonal to both the Boc and benzyl groups. For instance, a silyl ether can be removed with fluoride (B91410) ions (e.g., TBAF), conditions that leave the Boc and benzyl groups untouched.

This orthogonality allows for a stepwise functionalization sequence. For example, one could first react the free hydroxyl group, then deprotect the Boc-amine under acidic conditions to modify the resulting primary amine, and finally, remove the benzyl group via hydrogenation to reveal the secondary amine. organic-chemistry.org

Table 1: Orthogonal Protection Scheme for this compound

| Functional Group | Protecting Group | Common Deprotection Conditions | Stability |

|---|---|---|---|

| Primary Amine (after deprotection) | Boc (tert-butyloxycarbonyl) | Acidic (e.g., TFA, HCl) | Stable to base, nucleophiles, and hydrogenolysis |

| Tertiary Amine | Benzyl (Bn) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base |

| Primary Hydroxyl | (Unprotected) / Silyl Ether (e.g., TBDMS) | Fluoride ion (e.g., TBAF) for Silyl Ether | (Available for reaction) / Stable to conditions for Boc/Bn removal |

Site-selective modification involves targeting a specific functional group for a chemical transformation due to its unique reactivity. researchgate.netnih.govresearchgate.net The distinct nature of the functional groups in this compound allows for high levels of chemoselectivity.

Modification of the Hydroxyl Group: The primary alcohol is a nucleophile and can readily undergo a variety of transformations.

Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions like DCC/DMAP) yields esters.

Etherification: Deprotonation with a base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) forms ethers.

Oxidation: Treatment with mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) can convert the primary alcohol to an aldehyde. Stronger oxidation (e.g., Jones reagent) would yield a carboxylic acid.

Silylation: Reaction with silyl halides (e.g., TBDMS-Cl) in the presence of a base (e.g., imidazole) provides silyl ethers, a common protecting strategy.

Modification of the Boc-Protected Amine: The Boc group itself is generally unreactive, so modifications typically involve its removal first.

Deprotection and N-Acylation: Cleavage of the Boc group with acid liberates the primary amine, which can then be acylated with various acyl chlorides or anhydrides to form amides.

Deprotection and N-Alkylation: The resulting primary amine can undergo reductive amination with aldehydes or ketones or be directly alkylated with alkyl halides to yield secondary or tertiary amines.

Deprotection and Urea (B33335)/Carbamate Formation: Reaction of the free amine with isocyanates or chloroformates generates ureas and other carbamates, respectively.

Modification of the Benzyl Group: The benzyl group can be modified in several ways.

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although directing effects and catalyst compatibility must be considered.

Benzylic Functionalization: The benzylic C-H bonds can be reactive under certain conditions, for instance, through free-radical bromination. wikipedia.orgkhanacademy.org

Hydrogenolysis: As a deprotection strategy, this removes the benzyl group entirely, revealing a secondary amine which can then be further functionalized.

Table 2: Examples of Site-Selective Modifications

| Target Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | Acetyl Chloride, Pyridine (B92270) | Acetate Ester |

| Hydroxyl (-OH) | Oxidation (mild) | Dess-Martin Periodinane (DMP) | Aldehyde |

| Boc-Amine | Deprotection & N-Acylation | 1. TFA; 2. Benzoyl Chloride, Et₃N | Benzamide |

| Boc-Amine | Deprotection & Reductive Amination | 1. TFA; 2. Acetone, NaBH(OAc)₃ | N-isopropyl amine |

| Benzyl Group | Debenzylation | H₂, Pd/C | Secondary Amine |

| Benzyl Group | Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl ring |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives involves systematically altering one or more parts of the parent molecule to explore structure-activity relationships or to develop compounds with novel properties.

This class of derivatives is accessed by first removing the Boc protecting group. The resulting primary amine serves as a versatile synthetic handle.

Boc Deprotection: The starting material is treated with a strong acid, such as trifluoroacetic acid in dichloromethane (B109758) (DCM) or HCl in dioxane, to quantitatively remove the Boc group, yielding the corresponding primary amine salt.

Amide Synthesis: The free amine can be coupled with a wide range of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) or converted to amides using acyl chlorides or anhydrides. organic-chemistry.org This allows for the introduction of diverse acyl groups, including aliphatic, aromatic, and heterocyclic moieties.

Substituted Ureas and Thioureas: Reaction of the deprotected amine with various isocyanates or isothiocyanates provides a straightforward route to a library of urea and thiourea (B124793) derivatives.

Sulfonamide Formation: Treatment of the amine with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

Modifications to the benzyl group can be achieved either by starting with a substituted raw material or by functionalizing the benzyl group in a later step.

Synthesis with Substituted Benzyl Halides: The initial synthesis of the parent compound can be adapted by replacing benzyl bromide with a variety of substituted benzyl halides (e.g., 4-methoxybenzyl chloride, 4-chlorobenzyl bromide, 2-nitrobenzyl bromide). This is a highly efficient method for introducing functionality onto the aromatic ring. organic-chemistry.org For example, using a p-methoxybenzyl (PMB) group introduces an alternative deprotection option, as PMB ethers and amines can be cleaved oxidatively (e.g., with DDQ or CAN), which is orthogonal to both acid-labile Boc groups and hydrogenolysis-labile benzyl groups. organic-chemistry.org

Electrophilic Aromatic Substitution: The existing benzyl ring can be functionalized directly. For instance, nitration (using HNO₃/H₂SO₄) can introduce a nitro group, which can subsequently be reduced to an amine, providing another point for derivatization. Halogenation (e.g., with Br₂ and a Lewis acid) is also a feasible modification.

Altering the core ethanolamine (B43304) structure provides access to a more fundamental class of analogues. This requires starting from different building blocks. researchgate.net

Varying the Chain Length: Instead of ethanolamine, one could start the synthesis with 3-aminopropanol or 4-aminobutanol to extend the linker between the nitrogen and the hydroxyl group. This would result in analogues with altered spatial arrangements of the functional groups.

Introducing Backbone Substituents: Using substituted amino alcohols as starting materials, such as (R)- or (S)-2-amino-1-propanol, would introduce a methyl group on the ethanolamine backbone, creating a chiral center and providing diastereomeric products.